molecular formula C20H39NO B14308354 2H-Azepin-2-one, hexahydro-1-tetradecyl- CAS No. 116430-52-5

2H-Azepin-2-one, hexahydro-1-tetradecyl-

Cat. No.: B14308354
CAS No.: 116430-52-5
M. Wt: 309.5 g/mol
InChI Key: NDFFLUPUGUDAOM-UHFFFAOYSA-N
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Description

2H-Azepin-2-one, hexahydro-1-tetradecyl-:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Azepin-2-one, hexahydro-1-tetradecyl- typically involves the cyclization of appropriate precursors. One common method is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. For this compound, the precursor would be a suitable oxime derived from a tetradecyl-substituted ketone.

Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the Beckmann rearrangement. The process would include the preparation of the oxime, followed by its conversion to the lactam using an acid catalyst. The reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2H-Azepin-2-one, hexahydro-1-tetradecyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2H-Azepin-2-one, hexahydro-1-tetradecyl- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of lactams with biological molecules. It may also serve as a model compound for studying the behavior of cyclic amides in biological systems.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Industry: In industry, 2H-Azepin-2-one, hexahydro-1-tetradecyl- can be used in the production of polymers and other materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 2H-Azepin-2-one, hexahydro-1-tetradecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include the modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling.

Comparison with Similar Compounds

  • 2H-Azepin-2-one, hexahydro-1-methyl-
  • 2H-Azepin-2-one, hexahydro-1-ethyl-
  • 2H-Azepin-2-one, hexahydro-1-propyl-

Comparison: Compared to its similar compounds, 2H-Azepin-2-one, hexahydro-1-tetradecyl- has a longer alkyl chain, which can influence its physical and chemical properties. The longer chain may result in higher hydrophobicity, affecting its solubility and interactions with other molecules. This uniqueness can be advantageous in specific applications where longer alkyl chains are desired.

Properties

CAS No.

116430-52-5

Molecular Formula

C20H39NO

Molecular Weight

309.5 g/mol

IUPAC Name

1-tetradecylazepan-2-one

InChI

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21-19-16-13-14-17-20(21)22/h2-19H2,1H3

InChI Key

NDFFLUPUGUDAOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CCCCCC1=O

Origin of Product

United States

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